(3S,3aR,4S,5aR,9bS)-4-hydroxy-3,5a,9-trimethyl-2H,3H,3aH,4H,5H,5aH,8H,9bH-naphtho[1,2-b]furan-2,8-dione
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Overview
Description
(3S,3aR,4S,5aR,9bS)-4-hydroxy-3,5a,9-trimethyl-2H,3H,3aH,4H,5H,5aH,8H,9bH-naphtho[1,2-b]furan-2,8-dione is a complex organic compound with a unique structure It is characterized by its multiple chiral centers and a fused ring system that includes a naphthofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,3aR,4S,5aR,9bS)-4-hydroxy-3,5a,9-trimethyl-2H,3H,3aH,4H,5H,5aH,8H,9bH-naphtho[1,2-b]furan-2,8-dione typically involves multiple steps, starting from simpler organic molecules. The synthetic route often includes the formation of the naphthofuran core through cyclization reactions, followed by the introduction of hydroxyl and methyl groups at specific positions. Reaction conditions such as temperature, solvents, and catalysts are carefully controlled to achieve the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that allow for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput. The choice of reagents and conditions is tailored to minimize costs and environmental impact while maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3S,3aR,4S,5aR,9bS)-4-hydroxy-3,5a,9-trimethyl-2H,3H,3aH,4H,5H,5aH,8H,9bH-naphtho[1,2-b]furan-2,8-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to introduce additional hydrogen atoms, altering its structure and properties.
Substitution: Functional groups can be substituted at specific positions on the naphthofuran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction can lead to a more saturated compound with additional hydrogen atoms.
Scientific Research Applications
(3S,3aR,4S,5aR,9bS)-4-hydroxy-3,5a,9-trimethyl-2H,3H,3aH,4H,5H,5aH,8H,9bH-naphtho[1,2-b]furan-2,8-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and understanding biochemical pathways.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory or anticancer agent.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (3S,3aR,4S,5aR,9bS)-4-hydroxy-3,5a,9-trimethyl-2H,3H,3aH,4H,5H,5aH,8H,9bH-naphtho[1,2-b]furan-2,8-dione involves its interaction with specific molecular targets and pathways. The hydroxyl group and the naphthofuran core play crucial roles in its activity. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-Epipallensin: Shares a similar naphthofuran core but differs in the position and configuration of functional groups.
Naphtho[1,2-b]furan-2,6(3H,4H)-dione: Another related compound with a similar ring structure but different substituents.
Uniqueness
(3S,3aR,4S,5aR,9bS)-4-hydroxy-3,5a,9-trimethyl-2H,3H,3aH,4H,5H,5aH,8H,9bH-naphtho[1,2-b]furan-2,8-dione is unique due to its specific stereochemistry and the presence of multiple chiral centers. This gives it distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C15H18O4 |
---|---|
Molecular Weight |
262.30 g/mol |
IUPAC Name |
(3S,3aR,4S,5aR,9bS)-4-hydroxy-3,5a,9-trimethyl-3a,4,5,9b-tetrahydro-3H-benzo[g][1]benzofuran-2,8-dione |
InChI |
InChI=1S/C15H18O4/c1-7-9(16)4-5-15(3)6-10(17)11-8(2)14(18)19-13(11)12(7)15/h4-5,8,10-11,13,17H,6H2,1-3H3/t8-,10-,11+,13-,15-/m0/s1 |
InChI Key |
LUHMMHZLDLBAKX-ZVSUEUGTSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]2[C@H](C[C@@]3(C=CC(=O)C(=C3[C@H]2OC1=O)C)C)O |
Canonical SMILES |
CC1C2C(CC3(C=CC(=O)C(=C3C2OC1=O)C)C)O |
Origin of Product |
United States |
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